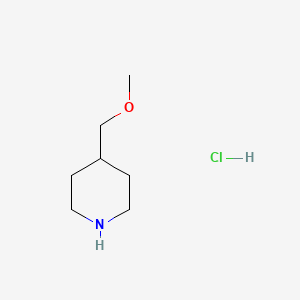

4-(Methoxymethyl)piperidine Hydrochloride

Description

Properties

IUPAC Name |

4-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRDPZJPRQWKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589399 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916317-00-5 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(Methoxymethyl)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methoxymethyl)piperidine Hydrochloride, a valuable building block in medicinal chemistry and drug development. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols for each transformation. Furthermore, it details the key analytical techniques for the characterization of the final compound and its intermediates. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperidine-based compounds.

Introduction

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active compounds.[1][2][3] The piperidine ring system, with its conformational flexibility and ability to engage in various intermolecular interactions, serves as a privileged structure in drug design.[3] Specifically, 4-substituted piperidines are key intermediates in the synthesis of a wide range of therapeutic agents targeting the central nervous system, as well as compounds with analgesic, anti-inflammatory, and antiviral properties.[2][4]

This compound is a versatile intermediate that introduces a flexible methoxymethyl side chain at the 4-position of the piperidine ring. This moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, lipophilicity, and hydrogen bonding capacity. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its handling and formulation.[4] This guide details a feasible synthetic route and characterization strategy for this important compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the readily available ethyl isonicotinate. The overall synthetic scheme involves the reduction of the pyridine ring, protection of the resulting piperidine nitrogen, reduction of the ester functionality, formation of the methoxymethyl ether, and finally, deprotection and salt formation.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

This step involves the catalytic hydrogenation of the pyridine ring of ethyl isonicotinate.

-

Reagents and Materials:

-

Ethyl isonicotinate

-

Platinum(IV) oxide (PtO2, Adam's catalyst)

-

Glacial Acetic Acid

-

Hydrogen gas (H2)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hydrogenation apparatus

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, a solution of ethyl isonicotinate in glacial acetic acid is prepared.

-

Platinum(IV) oxide is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (50-70 bar) at room temperature.[5]

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl piperidine-4-carboxylate.

-

Step 2: Synthesis of 4-(Hydroxymethyl)piperidine

The ester functionality of ethyl piperidine-4-carboxylate is reduced to a primary alcohol using a strong reducing agent.

-

Reagents and Materials:

-

Ethyl piperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na2SO4·10H2O) or a standard Fieser workup

-

Anhydrous sodium sulfate (Na2SO4)

-

Diethyl ether (Et2O)

-

-

Procedure:

-

A suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

A solution of ethyl piperidine-4-carboxylate in anhydrous THF is added dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-(hydroxymethyl)piperidine.

-

Step 3: Synthesis of 4-(Methoxymethyl)piperidine

The hydroxyl group of 4-(hydroxymethyl)piperidine is converted to a methoxymethyl ether.

-

Reagents and Materials:

-

4-(Hydroxymethyl)piperidine

-

Chloromethyl methyl ether (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of 4-(hydroxymethyl)piperidine in anhydrous dichloromethane, N,N-diisopropylethylamine is added, and the mixture is cooled to 0 °C.

-

Chloromethyl methyl ether is added dropwise to the stirred solution.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 4-(methoxymethyl)piperidine.

-

Step 4: Synthesis of this compound

The free base is converted to its hydrochloride salt.

-

Reagents and Materials:

-

4-(Methoxymethyl)piperidine

-

Anhydrous diethyl ether (Et2O) or ethyl acetate (EtOAc)

-

Hydrogen chloride solution (e.g., 2 M in diethyl ether)

-

-

Procedure:

-

4-(Methoxymethyl)piperidine is dissolved in anhydrous diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring.

-

A precipitate will form. The mixture is stirred for a short period to ensure complete precipitation.

-

The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.[7]

-

Characterization

The synthesized compound and its intermediates should be thoroughly characterized using a variety of analytical techniques to confirm their identity, purity, and structure.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C7H16ClNO | [8] |

| Molecular Weight | 165.66 g/mol | [8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 150 °C | [8] |

| CAS Number | 916317-00-5 | [8] |

Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the ether oxygen, the methoxy protons, and the N-H proton (which may be broad and exchangeable). The chemical shifts will be influenced by the protonation state of the piperidine nitrogen.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule, including the carbons of the piperidine ring, the methylene carbon of the methoxymethyl group, and the methoxy carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aliphatic), C-O-C stretching (ether), and C-N stretching.

-

MS (Mass Spectrometry): The mass spectrum of the free base, 4-(methoxymethyl)piperidine, would show a molecular ion peak corresponding to its molecular weight (129.20 g/mol ).[1] The fragmentation pattern would be characteristic of the piperidine ring and the methoxymethyl substituent.

Experimental Workflow and Logic

The characterization workflow for this compound follows a logical progression from initial purity assessment to detailed structural elucidation.

Figure 2: General workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a robust and feasible synthetic pathway for the preparation of this compound, a key building block for the synthesis of novel chemical entities with potential therapeutic applications. The provided experimental protocols, though compiled from analogous transformations, offer a solid foundation for the practical synthesis in a laboratory setting. The characterization section highlights the necessary analytical techniques to ensure the quality and structural integrity of the final product. While specific spectral data for the title compound is not widely published, this guide provides the expected analytical characteristics to aid researchers in its identification and verification. This document serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the exploration of new chemical space around the versatile piperidine scaffold.

References

- 1. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 4. prepchem.com [prepchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. prepchem.com [prepchem.com]

- 8. biosynce.com [biosynce.com]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Analysis of 4-(Methoxymethyl)piperidine Hydrochloride: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

4-(Methoxymethyl)piperidine Hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. A thorough understanding of its molecular structure and purity is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation and characterization of such organic molecules. This technical guide outlines the expected spectroscopic profile of this compound, details the standard experimental protocols for its analysis, and provides a framework for the interpretation of its NMR spectra. Due to the limited availability of public experimental NMR data for this specific compound, this guide also incorporates predicted data and analysis of structurally related compounds to provide a comprehensive analytical overview.

Chemical Structure and Expected NMR Signals

The chemical structure of this compound is presented below. The molecule consists of a piperidine ring substituted at the 4-position with a methoxymethyl group. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Figure 1. Chemical structure of this compound.

Based on this structure, the following signals are anticipated in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methoxymethyl substituent, and the amine protons. The hydrochloride salt form will influence the chemical shifts of protons alpha to the nitrogen.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| NH ₂⁺ | 9.0 - 10.0 | Broad Singlet | 2H | - |

| CH ₂-O | 3.3 - 3.5 | Doublet | 2H | ~6-7 |

| O-CH ₃ | 3.2 - 3.4 | Singlet | 3H | - |

| Piperidine CH (axial, C2, C6) | 3.2 - 3.4 | Multiplet | 2H | |

| Piperidine CH (equatorial, C2, C6) | 2.8 - 3.0 | Multiplet | 2H | |

| Piperidine CH (C4) | 1.8 - 2.0 | Multiplet | 1H | |

| Piperidine CH ₂ (axial, C3, C5) | 1.8 - 2.0 | Multiplet | 2H | |

| Piperidine CH ₂ (equatorial, C3, C5) | 1.4 - 1.6 | Multiplet | 2H |

Table 1. Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C H₂-O | 75 - 78 |

| O-C H₃ | 58 - 60 |

| Piperidine C H₂ (C2, C6) | 45 - 48 |

| Piperidine C H (C4) | 38 - 41 |

| Piperidine C H₂ (C3, C5) | 28 - 31 |

Table 2. Predicted ¹³C NMR data for this compound.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of this compound.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the compound's salt nature. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H protons. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS), may be added for accurate chemical shift calibration.

NMR Data Acquisition

NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR: A standard proton experiment is performed. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled carbon experiment is standard. A wider spectral width (e.g., 0-100 ppm) is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

-

2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Logical Workflow for Spectroscopic Analysis

The process of analyzing the NMR spectra of this compound follows a logical progression.

Figure 2. Workflow for the NMR spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR is a critical step in its characterization for research and development purposes. While publicly available experimental data is scarce, a combination of predicted spectral data, analysis of related structures, and standard experimental protocols provides a robust framework for its structural elucidation. The expected ¹H and ¹³C NMR spectra will feature characteristic signals for the piperidine ring and the methoxymethyl substituent, with the chemical shifts of the protons and carbons adjacent to the nitrogen being influenced by its protonation state. Following the detailed experimental protocols and logical workflow presented in this guide will enable researchers to confidently identify and verify the structure and purity of this compound.

An In-depth Technical Guide to 4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5), a key heterocyclic building block in modern medicinal chemistry. This document collates available physicochemical data, outlines a plausible synthetic pathway, discusses its significant applications in drug discovery, and presents relevant safety information. Due to the limited availability of direct experimental data in public domains, this guide also provides theoretical and comparative data to offer a well-rounded profile of the compound.

Introduction

This compound is a substituted piperidine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a methoxymethyl group at the 4-position offers a unique combination of polarity and lipophilicity, which can be exploited to fine-tune the properties of a final drug candidate. This guide aims to consolidate the current knowledge on this compound to support its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 916317-00-5 | [1][2] |

| Molecular Formula | C₇H₁₆ClNO | [1][2] |

| Molecular Weight | 165.66 g/mol | [1][2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 148-152 °C | Inferred from supplier data |

| Boiling Point | Data not available | |

| Solubility | As a hydrochloride salt, it is expected to be soluble in water and lower alcohols like methanol and ethanol. Insoluble in non-polar organic solvents. Quantitative data is not readily available. | [3] |

| pKa | Data not available. The piperidinium proton is expected to have a pKa in the range of 9-11. | Inferred from piperidine chemistry |

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the direct synthesis of this compound is scarce. However, a plausible and commonly employed synthetic route can be conceptualized in a two-step process starting from the commercially available 4-(Hydroxymethyl)piperidine.

Step 1: Synthesis of 4-(Hydroxymethyl)piperidine

A common method for the synthesis of 4-(Hydroxymethyl)piperidine is the reduction of a 4-piperidinecarboxylate derivative.

-

Experimental Protocol:

-

To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of ethyl 4-piperidinecarboxylate in THF is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(Hydroxymethyl)piperidine.[4]

-

Step 2: O-Methylation to 4-(Methoxymethyl)piperidine and Salt Formation

The hydroxyl group of 4-(Hydroxymethyl)piperidine can be methylated to form the desired methoxymethyl group.

-

Experimental Protocol:

-

4-(Hydroxymethyl)piperidine is dissolved in a suitable aprotic solvent, such as THF or DMF.

-

A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group.

-

A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added, and the reaction is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated to give the free base of 4-(Methoxymethyl)piperidine.

-

The hydrochloride salt is then prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried to afford this compound.

-

Below is a Graphviz diagram illustrating this proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While publicly accessible, detailed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.3 ppm), the methylene group protons adjacent to the ether oxygen (a doublet around 3.2 ppm), the piperidine ring protons (a complex series of multiplets between 1.2 and 3.5 ppm), and a broad singlet for the N-H proton (which may be solvent dependent).

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methoxy carbon (around 59 ppm), the methylene carbon of the methoxymethyl group (around 75 ppm), and distinct signals for the carbons of the piperidine ring (in the range of 25-50 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹), a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹), and broad N-H stretching bands for the secondary ammonium salt (in the region of 2400-3200 cm⁻¹).

4.3. Mass Spectrometry (MS)

Upon electron ionization, the molecule would likely exhibit a molecular ion peak corresponding to the free base (m/z = 129.20). Common fragmentation patterns would involve the loss of the methoxymethyl group or cleavage of the piperidine ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its most notable application is in the preparation of potent opioid analgesics.

5.1. Synthesis of Sufentanil Analogs

The methoxymethyl group at the 4-position of the piperidine ring is a key structural feature of the potent synthetic opioid, Sufentanil, and its analogs.[5] The synthesis of these molecules often involves the N-alkylation of a 4-substituted piperidine derivative. The use of 4-(Methoxymethyl)piperidine as a starting material or a key intermediate allows for the introduction of this critical pharmacophore.

The general synthetic approach is depicted in the workflow diagram below.

Caption: General workflow for the synthesis of Sufentanil analogs.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols.

6.1. Hazard Identification

Based on available safety data sheets, the compound is associated with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

6.2. Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental and spectroscopic data are not widely available in the public domain, this guide provides a comprehensive overview based on existing information and chemical principles. Its key role in the synthesis of potent analgesics underscores its importance for researchers and scientists in medicinal chemistry and process development. Further detailed characterization of this compound would be beneficial to the scientific community.

References

- 1. This compound | Fisher Scientific [fishersci.ca]

- 2. This compound | Fisher Scientific [fishersci.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Hand at the Receptor: A Technical Guide to the Mechanism of Action of 4-(Methoxymethyl)piperidine Derivatives

For Immediate Release

[CITY, State] – [Date] – In the intricate world of drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry. Among its myriad variations, 4-(methoxymethyl)piperidine derivatives have emerged as a versatile class of compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the core mechanisms of action for these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development.

The 4-(methoxymethyl)piperidine core, a seemingly simple structural motif, imparts unique physicochemical properties to molecules, influencing their interaction with a range of biological targets. This guide will delve into the key pharmacological classes where these derivatives have shown promise, including their roles as C-C Chemokine Receptor 2 (CCR2) antagonists, opioid receptor modulators, and dopamine D4 receptor antagonists.

C-C Chemokine Receptor 2 (CCR2) Antagonism: Disrupting the Inflammatory Cascade

Derivatives of 4-(methoxymethyl)piperidine have been investigated as potent antagonists of the C-C Chemokine Receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation.[1][2] By blocking the interaction between CCL2 and CCR2, these piperidine derivatives can effectively dampen the inflammatory cascade, offering a promising therapeutic strategy for a host of inflammatory and autoimmune diseases.[2][3]

The mechanism of action for these antagonists primarily involves competitive binding to the CCR2 receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling. This blockade inhibits the chemotactic response of immune cells, thereby reducing their infiltration into inflamed tissues.[1]

Quantitative Data: CCR2 Antagonist Activity

| Compound Class | Target | Assay Type | Key Parameter | Value |

| 4-Aminopiperidine Derivatives | Human CCR2b | Radioligand Binding | IC50 | 180 nM[4] |

| 4-Aminopiperidine Derivatives | Human CCR2 | Chemotaxis Assay | IC50 | 24 nM[4] |

Experimental Protocols

1. CCR2 Radioligand Binding Assay:

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: HEK293 or CHO cells stably expressing the human CCR2 receptor.

-

Radioligand: [¹²⁵I]-CCL2.

-

Procedure:

-

Cell membranes expressing CCR2 are incubated with a fixed concentration of [¹²⁵I]-CCL2 and varying concentrations of the 4-(methoxymethyl)piperidine derivative.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The IC50 value (the concentration of the derivative that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).[4]

-

2. Chemotaxis Assay:

This functional assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

-

Cell Lines: THP-1 cells (a human monocytic cell line) or primary human monocytes.

-

Chemoattractant: Recombinant human CCL2.

-

Procedure:

-

A multi-well plate with a porous membrane insert (e.g., a Transwell® system) is used.

-

The lower chamber contains CCL2, while the upper chamber contains the CCR2-expressing cells pre-incubated with the 4-(methoxymethyl)piperidine derivative.

-

The plate is incubated to allow cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified.

-

The IC50 value for the inhibition of chemotaxis is determined.[1]

-

Signaling Pathway and Experimental Workflow

Opioid Receptor Modulation: A Legacy of Analgesia

The piperidine ring is a classic pharmacophore in opioid chemistry, and the inclusion of a 4-methoxymethyl group has been a key feature in the development of potent analgesics. The synthetic opioid sufentanil, which is structurally a 4-(methoxymethyl)piperidine derivative, is a powerful µ-opioid receptor agonist, estimated to be 500 to 1,000 times more potent than morphine.[5]

The primary mechanism of action for these opioid agonists is their binding to and activation of µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[6] This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).[7] Furthermore, activation of µ-opioid receptors leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[7] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate.[6][7]

Quantitative Data: Opioid Receptor Agonist Activity

| Compound | Target | Assay Type | Key Parameter | Value |

| Sufentanil | µ-Opioid Receptor | Functional Assays | Relative Potency | 500-1000x Morphine[5] |

| Fentanyl Analogs | µ-Opioid Receptor | GTPγS Binding Assay | EC50 | Varies with substitution |

Experimental Protocols

1. Opioid Receptor Radioligand Binding Assay:

This assay determines the binding affinity of a test compound for the µ-opioid receptor.

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Procedure: Similar to the CCR2 binding assay, this competitive binding assay measures the displacement of the radioligand by the test compound to determine the Ki value.[8][9]

2. cAMP Inhibition Assay:

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

-

Cell Lines: HEK293 or CHO cells stably expressing the µ-opioid receptor.

-

Procedure:

-

Cells are pre-treated with the 4-(methoxymethyl)piperidine derivative.

-

Adenylyl cyclase is stimulated with forskolin.

-

The intracellular cAMP levels are measured using various commercially available kits (e.g., HTRF, ELISA).

-

The EC50 value for the inhibition of cAMP production is determined.[8]

-

3. β-Arrestin Recruitment Assay:

This assay assesses the recruitment of β-arrestin to the activated µ-opioid receptor, which is involved in receptor desensitization and internalization.

-

Assay Principle: Utilizes enzyme-fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).

-

Procedure:

-

Engineered cells co-expressing the µ-opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used.

-

Upon agonist stimulation, receptor-β-arrestin interaction brings the enzyme fragments into proximity, generating a detectable signal (e.g., chemiluminescence).

-

The EC50 for β-arrestin recruitment is determined.[8]

-

Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Antagonism: Targeting Neurological and Psychiatric Disorders

The versatility of the 4-(methoxymethyl)piperidine scaffold extends to the central nervous system, with derivatives showing promise as antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD.[10][11]

Dopamine D4 receptors are coupled to the Gi/o signaling pathway.[10] Antagonism of this receptor by 4-(methoxymethyl)piperidine derivatives blocks the binding of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[10][12] This modulation of dopaminergic signaling in specific brain regions is the basis for their therapeutic potential.

Quantitative Data: Dopamine D4 Receptor Antagonist Activity

| Compound Class | Target | Assay Type | Key Parameter | Value |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives | Human Dopamine D4 | Radioligand Binding | Ki | 0.3 nM - 320 nM[13][14] |

| Piperidine-based Ligands | Human Dopamine D4 | Radioligand Binding | pKi | 8.82[11] |

Experimental Protocols

1. Dopamine D4 Receptor Radioligand Binding Assay:

This assay is used to determine the binding affinity of a test compound for the D4 receptor.

-

Cell Lines: HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

-

Procedure: A competitive binding assay is performed to determine the Ki of the test compound by measuring its ability to displace the radioligand.[14][15]

2. Functional cAMP Assay:

This assay measures the ability of a D4 antagonist to block the dopamine-induced inhibition of cAMP production.

-

Cell Lines: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

-

Procedure:

-

Cells are incubated with the 4-(methoxymethyl)piperidine derivative.

-

The cells are then stimulated with a D4 receptor agonist (e.g., dopamine or a selective agonist) in the presence of forskolin.

-

The intracellular cAMP levels are measured.

-

The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (IC50 or Kb).[10][16]

-

Signaling Pathway and Experimental Workflow

Conclusion

The 4-(methoxymethyl)piperidine scaffold represents a privileged structure in modern drug discovery, enabling the development of potent and selective modulators of key biological targets. This technical guide has provided a comprehensive overview of the mechanism of action for derivatives targeting CCR2, opioid receptors, and dopamine D4 receptors. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field. As our understanding of the intricate roles of these receptors in disease continues to evolve, the rational design of novel 4-(methoxymethyl)piperidine derivatives holds immense promise for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sufentanil | C22H30N2O2S | CID 41693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Facebook [cancer.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 12. innoprot.com [innoprot.com]

- 13. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. benchchem.com [benchchem.com]

- 16. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Solubility and Stability of 4-(Methoxymethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(Methoxymethyl)piperidine Hydrochloride, focusing on its solubility and stability. Understanding these parameters is critical for the successful development of new therapeutic agents, ensuring product quality, safety, and efficacy. While specific experimental data for this compound is not extensively published, this document outlines the standard methodologies and critical considerations for its characterization, in line with established pharmaceutical guidelines.

Introduction to this compound

This compound is a key intermediate in the synthesis of various organic compounds and has applications in pharmaceutical development, including as a building block for antiepileptic drugs and central nervous system depressants.[1] Its hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics.[2][3]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 916317-00-5 | [4] |

| Molecular Formula | C7H16ClNO | [4] |

| Molecular Weight | 165.66 g/mol | [4] |

| Appearance | White to pale yellow crystals or crystalline powder | [5] |

| Melting Point | 150°C | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is anticipated to have good aqueous solubility.[2][3] A thorough understanding of its solubility in various media is essential for formulation development.

Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in a table as follows:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | |

| Purified Water | 37 | |

| pH 1.2 Buffer | 37 | |

| pH 4.5 Buffer | 37 | |

| pH 6.8 Buffer | 37 | |

| pH 7.4 Buffer | 37 | |

| Ethanol | 25 | |

| Methanol | 25 |

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[7] These studies involve subjecting the compound to various environmental conditions to assess its degradation.[8][9]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[10] This helps in developing stability-indicating analytical methods.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours

-

Basic: 0.1 N NaOH at 60°C for 24 hours

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours

-

Thermal: Solid state at 80°C for 48 hours

-

Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Characterize any significant degradation products using techniques like Mass Spectrometry (MS).

Data Presentation:

| Stress Condition | Duration | Assay (%) | Major Degradants (% Area) |

| 0.1 N HCl, 60°C | 24 h | ||

| 0.1 N NaOH, 60°C | 24 h | ||

| 3% H₂O₂, RT | 24 h | ||

| 80°C (Solid) | 48 h | ||

| Photolytic (Solid) | As per ICH Q1B | ||

| Photolytic (Solution) | As per ICH Q1B |

Long-Term and Accelerated Stability Studies

These studies are conducted to determine the shelf life of the drug substance.[8][11] The compound should be stored in its proposed container closure system.

Experimental Protocol:

-

Batch Selection: Place at least three primary batches on the stability program.[11]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months

-

-

Tests to be Performed: Appearance, Assay, Purity (related substances), and any other critical quality attributes.

Data Presentation:

Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

| Test | Specification | Initial | 3 Months | 6 Months |

| Appearance | White to pale yellow powder | |||

| Assay (%) | 98.0 - 102.0 | |||

| Individual Impurity (%) | NMT 0.2 | |||

| Total Impurities (%) | NMT 1.0 |

Logical Flow for Stability Assessment

Caption: Logical workflow for stability assessment of a drug substance.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the public domain, compounds containing piperidine rings can undergo degradation through cleavage of the C-N bond.[12][13] This can lead to the formation of an intermediary amino acid, followed by deamination and oxidation.[12][13] The methoxymethyl group could potentially undergo hydrolysis under acidic or basic conditions to form the corresponding alcohol and formaldehyde.

Conclusion

This technical guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. While specific data is limited, the provided protocols, based on established pharmaceutical guidelines, offer a robust approach for researchers and drug development professionals to generate the critical data required for formulation development and regulatory submissions. A systematic evaluation of these properties will ensure the development of a safe, effective, and stable drug product.

References

- 1. biosynce.com [biosynce.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmtech.com [pharmtech.com]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. H51020.03 [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. gmpsop.com [gmpsop.com]

- 8. japsonline.com [japsonline.com]

- 9. www3.paho.org [www3.paho.org]

- 10. pharmtech.com [pharmtech.com]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)piperidine from Pyridine Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(methoxymethyl)piperidine, a valuable building block in medicinal chemistry, starting from readily available pyridine precursors. The document details the core chemical transformations, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the processes.

Introduction

4-(Methoxymethyl)piperidine is a key structural motif found in a variety of biologically active molecules and pharmaceutical agents.[1] Its synthesis is of significant interest to the drug development community. Pyridine and its derivatives offer an accessible and versatile starting point for the construction of the piperidine ring system. The primary challenge in this synthesis is the controlled reduction of the aromatic pyridine ring, followed by the introduction or modification of the C4-substituent to yield the desired methoxymethyl group. This guide outlines two primary synthetic strategies from pyridine precursors.

Synthetic Strategies

Two main retrosynthetic approaches for the synthesis of 4-(methoxymethyl)piperidine from pyridine precursors have been identified:

-

Strategy A: Reduction of a Pre-functionalized Pyridine. This approach involves the initial synthesis of a pyridine derivative already containing the methoxymethyl or a related precursor group at the 4-position, followed by the reduction of the pyridine ring.

-

Strategy B: Reduction of a Pyridine Carboxylate Followed by Functional Group Interconversion. This strategy begins with the reduction of a pyridine-4-carboxylate derivative to 4-piperidinemethanol, which is then subsequently O-methylated.

Strategy A: Reduction of a Pre-functionalized Pyridine

This strategy focuses on preparing 4-(dimethoxymethyl)pyridine from 4-pyridinecarboxaldehyde, followed by catalytic hydrogenation to yield the target piperidine derivative. This method offers a direct route with high yields and purity.[2]

Logical Workflow for Strategy A

Caption: Synthetic workflow for Strategy A.

Experimental Protocols for Strategy A

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine [2]

-

Materials:

-

4-Pyridinecarboxaldehyde (100g)

-

Trimethyl orthoformate (198.2g, molar ratio 1:2)

-

p-Toluenesulfonic acid (0.5g)

-

-

Procedure:

-

To a three-necked flask, add 4-pyridinecarboxaldehyde and trimethyl orthoformate.

-

Slowly add p-toluenesulfonic acid with stirring.

-

Allow the reaction to proceed at 30°C for 12 hours.

-

Upon completion, 140.8g of 4-(dimethoxymethyl)pyridine is obtained.

-

Step 2: Synthesis of 4-(Dimethoxymethyl)piperidine [2]

-

Materials:

-

4-(Dimethoxymethyl)pyridine (from Step 1)

-

Organic solvent (e.g., methanol)

-

Noble metal supported catalyst (e.g., Pd/C, Pt/C)

-

Nitrogen gas

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the 4-(dimethoxymethyl)pyridine in an organic solvent.

-

Add the noble metal supported catalyst.

-

Replace the atmosphere with nitrogen, then with hydrogen.

-

Conduct the reaction under a hydrogen pressure of 2-4 MPa at a temperature of 40-100°C for 2-12 hours.

-

After cooling to room temperature, filter the catalyst.

-

The filtrate is distilled under reduced pressure to yield the final product, 4-(dimethoxymethyl)piperidine.

-

Quantitative Data for Strategy A

| Parameter | Value | Reference |

| Raw Material Conversion Rate | ≥ 99.5% | [2] |

| Final Yield | ≥ 96% | [2] |

| Product Purity | ≥ 99% | [2] |

Strategy B: Reduction of a Pyridine Carboxylate Followed by Functional Group Interconversion

This alternative pathway involves the reduction of an ester or carboxylic acid derivative of pyridine at the 4-position to form 4-piperidinemethanol. This intermediate is then O-methylated to produce the final product. While this route involves an additional step, it utilizes common and powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Logical Workflow for Strategy B

Caption: Synthetic workflow for Strategy B.

Experimental Protocols for Strategy B

Step 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-pyridinecarboxylate [3][4]

-

Materials:

-

Ethyl 4-pyridinecarboxylate (18.13 g, 0.120 mol)

-

Lithium Aluminum Hydride (LiAlH₄) (10.10 g, 0.266 mol)

-

Tetrahydrofuran (THF), anhydrous (450 mL total)

-

Water

-

15% NaOH solution

-

-

Procedure:

-

Suspend LiAlH₄ in 150 mL of anhydrous THF in a flask and cool to 0°C.

-

Slowly add a solution of ethyl 4-pyridinecarboxylate in 300 mL of anhydrous THF.

-

Stir the reaction mixture overnight at room temperature.

-

Cool the mixture in an ice bath and slowly add a mixture of 14 mL of water and 28 mL of THF.

-

Subsequently, add a mixture of 14 mL of 15% NaOH solution and 37 mL of water.

-

Stir at room temperature for 30 minutes.

-

Filter the resulting precipitate and concentrate the filtrate to obtain 4-piperidinemethanol.

-

Step 2: O-Methylation of 4-Piperidinemethanol (General Procedure)

-

Materials:

-

4-Piperidinemethanol

-

A strong base (e.g., Sodium Hydride)

-

A methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

-

Procedure (Illustrative - Williamson Ether Synthesis):

-

Dissolve 4-piperidinemethanol in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath and add the base portion-wise to form the alkoxide.

-

Allow the mixture to stir for a period to ensure complete deprotonation.

-

Add the methylating agent dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Note: The nitrogen of the piperidine ring is also nucleophilic and may compete in the methylation reaction. N-protection (e.g., with a Boc group) may be necessary prior to O-methylation, followed by deprotection.

-

Quantitative Data for Strategy B (Step 1)

| Precursor | Reducing Agent | Solvent | Yield of 4-Piperidinemethanol | Reference |

| Ethyl 4-pyridinecarboxylate | LiAlH₄ | THF | 100% (quantitative) | [3][4] |

| 4-Carboxypyridine | LiAlH₄ | THF | Not explicitly quantified | [3] |

| Ethyl piperidine-4-carboxylate | LiAlH₄ | THF | 100% (quantitative) | [3] |

Conclusion

The synthesis of 4-(methoxymethyl)piperidine from pyridine precursors can be effectively achieved through two primary strategies. Strategy A, involving the reduction of a pre-formed 4-(dimethoxymethyl)pyridine, appears to be a more direct and high-yielding approach as per the cited patent literature. Strategy B, which proceeds through the formation of 4-piperidinemethanol followed by O-methylation, is also a viable route, leveraging a powerful and common reduction step. The choice of strategy may depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. For drug development professionals, the high purity and yield of Strategy A make it a particularly attractive option for process development. Careful consideration of reaction conditions and potential side reactions, such as N-methylation in Strategy B, is crucial for successful synthesis.

References

Protecting Group Strategies for the Synthesis of 4-(Methoxymethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 4-(methoxymethyl)piperidine, a valuable building block in medicinal chemistry. The selection of an appropriate protecting group for the piperidine nitrogen is a critical consideration that influences the overall efficiency and success of the synthetic route. This document details the use of the two most common amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), in the context of this specific synthesis. It includes a comparative analysis of these strategies, detailed experimental protocols, and logical workflows to guide the synthetic chemist.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex molecules like 4-(methoxymethyl)piperidine, the piperidine nitrogen's nucleophilicity and basicity often require it to be temporarily masked or "protected." This prevents unwanted side reactions during subsequent synthetic transformations, such as the O-methylation of the 4-hydroxymethyl group. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable under conditions that do not affect other functional groups in the molecule. The choice between different protecting groups is dictated by their chemical stability and the orthogonality of their deprotection methods.[1]

Synthetic Pathways to 4-(Methoxymethyl)piperidine

The most common and practical synthetic approach to 4-(methoxymethyl)piperidine commences with the commercially available 4-(hydroxymethyl)piperidine. This strategy involves a three-step sequence:

-

N-Protection: Protection of the piperidine nitrogen with a suitable group (e.g., Boc or Cbz).

-

O-Methylation: Conversion of the hydroxyl group to a methoxy group, typically via a Williamson ether synthesis.

-

N-Deprotection: Removal of the protecting group to yield the final product.

The following sections will detail the specifics of using either a Boc or Cbz protecting group in this synthetic sequence.

The N-Boc (tert-Butoxycarbonyl) Strategy

The Boc group is a widely used, acid-labile protecting group for amines. Its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation, makes it an excellent choice for this synthesis.[1]

N-Boc Protection of 4-(Hydroxymethyl)piperidine

The introduction of the Boc group is typically achieved by reacting 4-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Figure 1: N-Boc protection of 4-(hydroxymethyl)piperidine.

O-Methylation of N-Boc-4-(hydroxymethyl)piperidine

The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine can be converted to a methoxymethyl group via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with a methylating agent like methyl iodide (MeI).

References

Technical Guide: Purity and Assay of 4-(Methoxymethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 4-(Methoxymethyl)piperidine Hydrochloride (CAS No. 916317-00-5). This compound is a key building block and intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity and accurately determining its potency are critical steps in the drug development and manufacturing process.

Quantitative Data Summary

The purity of this compound can vary between suppliers and batches. The following table summarizes typical purity specifications and results obtained by various analytical techniques.

| Analytical Method | Purity Specification/Result | Source/Compound Analogue |

| Assay (unspecified) | ≥97.5% | Thermo Scientific Chemicals |

| Nuclear Magnetic Resonance (NMR) | ≥98% | Chem-Impex (for 4-Methoxy-piperidine hydrochloride) |

| Gas Chromatography (GC) | 99.91% | MedchemExpress (Certificate of Analysis for N-Boc-4-piperidinemethanol) |

Analytical Methodologies and Experimental Protocols

The determination of purity and assay for this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like 4-(Methoxymethyl)piperidine. The hydrochloride salt is typically analyzed as the free base after neutralization or by direct injection if it is sufficiently volatile and stable.

Experimental Protocol: Capillary GC with Flame Ionization Detector (FID)

This protocol is a representative method adapted for the analysis of 4-(Methoxymethyl)piperidine.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

To analyze the free base, an aliquot of the sample solution can be treated with a suitable base (e.g., 1M NaOH) and extracted with a solvent like dichloromethane. The organic layer is then injected. Alternatively, for direct analysis of the salt, a polar solvent can be used.

-

-

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC with UV detection is a versatile method for the assay and impurity profiling of this compound. Since the analyte lacks a strong chromophore, UV detection might be performed at low wavelengths (e.g., ~200-210 nm), or a derivatization step might be necessary for higher sensitivity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method that would require optimization and validation.

-

Instrumentation: An HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column thermostat.

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of Buffer A (0.1% Trifluoroacetic acid in water) and Buffer B (Acetonitrile).

-

Gradient: 5% B to 95% B over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The assay is calculated by comparing the peak area of the main analyte in the sample chromatogram to that of the reference standard. Impurities can be quantified relative to the main peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. It can also be used for a quantitative assay (qNMR) by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

-

Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the proton signals are compared with the expected structure of this compound.

-

Purity Assessment: The presence of signals not attributable to the main compound or the solvent indicates impurities. The purity can be estimated by comparing the integration of impurity signals to that of the main compound.

-

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a drug development setting.

Caption: Quality Control Workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical techniques described are interconnected in a logical sequence to provide a comprehensive quality assessment of this compound.

Caption: Logical Flow of Analytical Characterization.

Biological Activity Screening of Novel Piperidine Derivatives: A Technical Guide

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of approved pharmaceuticals and biologically active molecules. Its conformational flexibility and ability to present substituents in distinct spatial orientations enable potent and selective interactions with diverse biological targets. This technical guide provides an in-depth overview of the core methodologies for the biological activity screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.

General Experimental Workflow

The biological screening of novel piperidine derivatives typically follows a hierarchical approach, starting with broad primary screens to identify "hits," followed by more detailed secondary and in vivo assays to validate and characterize the lead compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.

Data Presentation: Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Compound 22 | U251 | Glioma | 58.2 (µg·mL⁻¹) | [1] |

| NCI/ADR-RES | Multiple drug-resistant ovarian | 19.8 (µg·mL⁻¹) | [1] | |

| NCI-H460 | Non-small lung cancer | 26.3 (µg·mL⁻¹) | [1] | |

| Compound 16 | 786-0 | Renal cancer | 0.4 (µg·mL⁻¹) | [1] |

| MCF7 | Breast cancer | 26.2 (µg·mL⁻¹) | [1] | |

| HT29 | Colon cancer | 4.1 (µg·mL⁻¹) | [1] | |

| Piperine | B16 | Mouse melanoma | 69.9 | [2] |

| HCT-8 | Human colon | 66.0 | [2] | |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 | Lung cancer | 32.43 | [2] |

| Compound 3d | MCF-7 | Breast cancer | 43.4 | [3] |

| MDA-MB-231 | Breast cancer | 35.9 | [3] | |

| Compound 4d | MCF-7 | Breast cancer | 39.0 | [3] |

| MDA-MB-231 | Breast cancer | 35.1 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.

Signaling Pathway: PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[6][7][8][9]

Antimicrobial Activity

Piperidine derivatives have shown a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

The antimicrobial efficacy of piperidine derivatives is commonly quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative | Test Organism | MIC (µg/mL) | Reference |

| Compound 6c | E. coli | 8 | [10] |

| S. aureus | 16 | [10] | |

| Compound 6d | S. aureus | 16 | [10] |

| B. subtilis | 16 | [10] | |

| Compound 7b | B. subtilis | 16 | [10] |

| Sparfloxacin derivative | Gram-positive bacteria | 1-5 | [11] |

| Gatifloxacin derivative | Gram-positive bacteria | 1-5 | [11] |

| Compound 3 | S. aureus | 32-512 | [12] |

| B. subtilis | 32-512 | [12] | |

| Y. enterocolitica | 32-512 | [12] | |

| E. coli | 32-512 | [12] | |

| K. pneumoniae | 32-512 | [12] | |

| C. albicans | 32-512 | [12] | |

| Compound 11 | M. tuberculosis H37Rv | 10.96 (µM) | [13] |

| Compound 19 | M. tuberculosis H37Rv | 11.48 (µM) | [13] |

| Compound 15 | M. tuberculosis H37Rv | 17.81 (µM) | [13] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

-

Disk Placement: Aseptically place paper disks impregnated with known concentrations of the piperidine derivatives onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.

Data Presentation: Antiviral Activity of Piperidine Derivatives

The antiviral potency is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represents the concentration of a compound that inhibits viral replication by 50%.

| Derivative | Virus | Cell Line | EC50 / IC50 (µM) | Reference |

| Compound 11e | Influenza virus | - | as low as 0.05 | [14] |

| FZJ05 | Influenza A/H1N1 | Madin-Darby canine kidney | - | [15] |

| FZJ13 | HIV-1 | - | - | [15] |

| Compound 9 | Influenza virus H1N1 | MDCK | 0.0027 | [16] |

| Compound 5 | HSV-1 | Vero | 0.0022 | [16] |

| Compound 4 | COX-B3 | Vero | 0.0092 | [16] |

| Compound 3b | Influenza A/H1N1 | MDCK | - | [5][17] |

| Compound 5d | Influenza A/H1N1 | MDCK | - | [5][17] |

| Compound 8 | Influenza A/H1N1 | MDCK | - | [5][17] |

| Compound 11 | Influenza A/H1N1 | MDCK | - | [5][17] |

Note: Some references indicate significant activity without providing specific EC50/IC50 values.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[18][19]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the piperidine derivative. Mix the compound dilutions with a known concentration of the virus.

-

Infection: Add the compound-virus mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[20]

-

Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[21]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

Workflow Diagram: Viral Life Cycle and Inhibition Points

Piperidine derivatives can inhibit viral replication at various stages of the viral life cycle.

Neuroprotective Activity

Several piperidine derivatives have been investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.

Data Presentation: Neuroprotective Activity of Piperidine Derivatives

The neuroprotective effects are often assessed by measuring the survival rate of neuronal cells exposed to a neurotoxin.

| Derivative | In Vitro Model | Neuroprotective Effect | Reference |

| Compound A10 | L-Glutamic acid-induced injury in SH-SY5Y cells | 61.54% survival rate at 10 µmol/L | [22][23][24] |

| Compound 9d | Glutamate-induced neurotoxicity in SH-SY5Y cells | Potent neuroprotective activity | [25] |

| Piperine | Glutamate-induced decrease of cell viability in hippocampal neurons | Protective effect | [26] |

| Andrographolide | MPP+-induced neuronal cell death in SH-SY5Y cells | Significant amelioration at 1.5 µM | [27] |

| Saikosaponin-d | MPP+-induced cytotoxicity in SH-SY5Y cells | Neuroprotective effects | [4] |

Experimental Protocol: In Vitro Neuroprotection Assay against MPP+-induced toxicity in SH-SY5Y cells

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of MPP+, a neurotoxin used to model Parkinson's disease.[28][29]

-

Cell Culture and Seeding: Culture SH-SY5Y human neuroblastoma cells and seed them in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).[29] Allow the cells to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified duration (e.g., 2-5 hours).[4]

-

Neurotoxin Induction: Induce neurotoxicity by adding MPP+ (e.g., 1.5 mM) to the cell cultures and incubate for 24 hours.[27]

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity section.

-